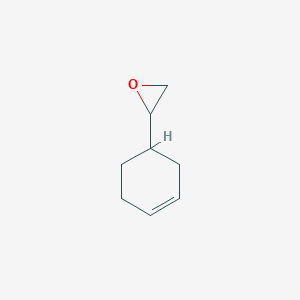
Epoxy-4-vinylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epoxy-4-vinylcyclohexene (E-4-VCH) is a chemical compound with a molecular formula of C10H14O. It is a colorless liquid that is widely used in scientific research applications due to its unique properties. E-4-VCH is a versatile compound that can be synthesized using various methods. It has been extensively studied for its biochemical and physiological effects and has shown promising results in various experiments.
Mécanisme D'action
Epoxy-4-vinylcyclohexene is a reactive compound that undergoes ring-opening reactions with nucleophiles. It can react with various nucleophiles, including amines, thiols, and carboxylic acids, to form covalent bonds. This reactivity makes this compound a useful compound in drug delivery systems, as it can be used to link drugs to targeting molecules.
Biochemical and Physiological Effects:
This compound has been extensively studied for its biochemical and physiological effects. It has been shown to have low toxicity in vitro and in vivo. This compound has also been shown to have anti-inflammatory properties and has been used in the treatment of various diseases, including arthritis and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Epoxy-4-vinylcyclohexene has several advantages for lab experiments. It is a versatile compound that can be used in the synthesis of various polymers and copolymers. Its reactivity with nucleophiles makes it a useful compound in drug delivery systems. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the use of Epoxy-4-vinylcyclohexene in scientific research. One potential application is in the development of targeted drug delivery systems. This compound can be used to link drugs to targeting molecules, which could increase the efficacy of drugs and reduce side effects. Another potential application is in the development of new materials for use in various industries, including the automotive and aerospace industries.
Conclusion:
This compound is a versatile compound that has many potential applications in scientific research. It can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. This compound has several advantages for lab experiments, including its reactivity with nucleophiles, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the development of targeted drug delivery systems and new materials.
Méthodes De Synthèse
Epoxy-4-vinylcyclohexene can be synthesized using different methods, including the reaction of cyclohexene with peroxyacetic acid or m-chloroperbenzoic acid. Another method involves the reaction of cyclohexene with hydrogen peroxide and acetic acid to form 4-acetoxy-1-cyclohexene-1-epoxide, which is then further reacted with vinyl magnesium bromide to yield this compound.
Applications De Recherche Scientifique
Epoxy-4-vinylcyclohexene is widely used in scientific research applications due to its unique properties. It is commonly used as a monomer in the synthesis of polymers and copolymers. It has also been used as a crosslinking agent in the preparation of epoxy resins. This compound has been extensively studied for its potential use in drug delivery systems due to its high reactivity with nucleophiles.
Propriétés
Numéro CAS |
11094-48-7 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
2-cyclohex-3-en-1-yloxirane |
InChI |
InChI=1S/C8H12O/c1-2-4-7(5-3-1)8-6-9-8/h1-2,7-8H,3-6H2 |
Clé InChI |
OLKHRYQRCJLWLL-UHFFFAOYSA-N |
SMILES |
C1CC(CC=C1)C2CO2 |
SMILES canonique |
C1CC(CC=C1)C2CO2 |
Autres numéros CAS |
11094-48-7 |
Synonymes |
1,2-epoxy-4-vinylcyclohexane 1,2-VCHE vinylcyclohexane 1,2-monoepoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



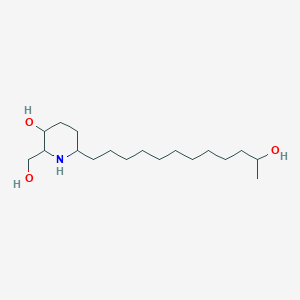
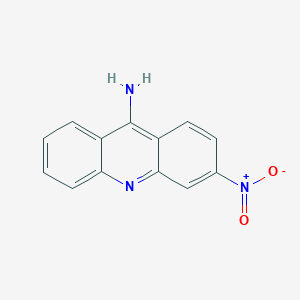
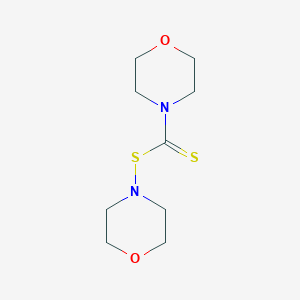
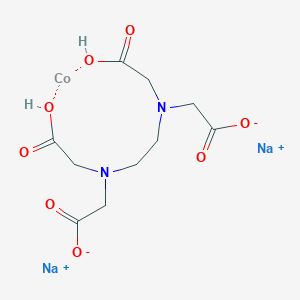
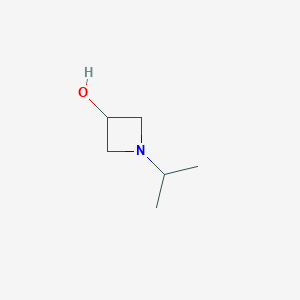
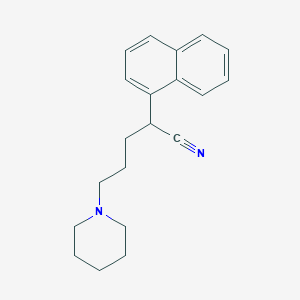
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
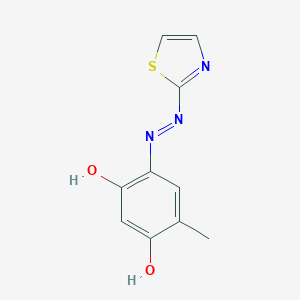
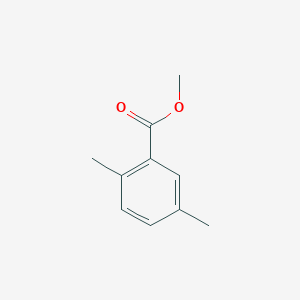
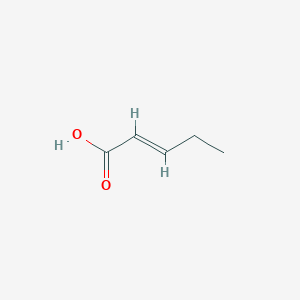
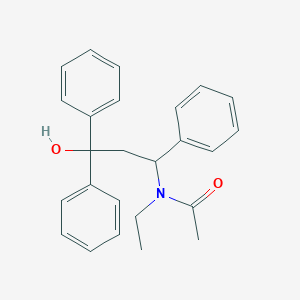
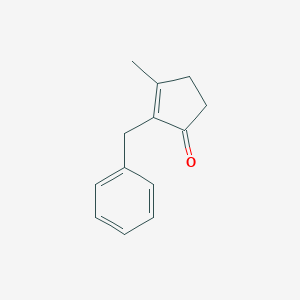
![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)
![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)